molecular formula C5H8N4O3 B3393937 N-(2-Hydroxyethyl)ammelide CAS No. 61799-46-0

N-(2-Hydroxyethyl)ammelide

Cat. No.: B3393937
CAS No.: 61799-46-0
M. Wt: 172.14 g/mol
InChI Key: IGWPESAZNAWAFW-UHFFFAOYSA-N
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Description

Contextualizing Triazine-Based Compounds in Modern Chemical Research

The 1,3,5-triazine (B166579), or s-triazine, ring is a six-membered aromatic heterocycle containing three nitrogen atoms. This core structure is a cornerstone in various areas of chemical research and industry. ucl.ac.besigmaaldrich.com Triazine derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets, which has led to their use in developing a wide range of pharmaceuticals. sigmaaldrich.comnih.gov Several commercial drugs incorporate the s-triazine core. sigmaaldrich.comnih.gov

The utility of triazines stems from their unique chemical properties. The triazine ring is electron-deficient, which makes it susceptible to nucleophilic substitution reactions. sigmaaldrich.com A key precursor for many triazine derivatives is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the sequential and controlled substitution of its three chlorine atoms with various nucleophiles. ucl.ac.besigmaaldrich.com This temperature-dependent, stepwise reactivity enables the synthesis of a vast library of mono-, di-, and tri-substituted triazines with tailored functionalities. ucl.ac.be

Beyond medicinal chemistry, triazine compounds have significant applications in materials science, where they are used to create polymers and dendrimers. ucl.ac.be For instance, melamine (B1676169), a simple triazine derivative, is a key component in the production of durable thermosetting plastics (melamine resins). ucl.ac.be Their thermal stability and specific electronic properties also make them useful in the development of organic materials for optical and electronic applications, including solar cells. sigmaaldrich.com The field also includes compounds like ammeline (B29363) and ammelide (B29360), which are known metabolites of melamine and are studied in contexts such as environmental and food analysis. nih.govresearchgate.net

Significance of Hydroxyethyl (B10761427) Functionalization in Ammelide Derivatives

Functionalization is a key strategy in chemistry to modify and enhance the properties of a core molecule. The introduction of a 2-hydroxyethyl (–CH₂CH₂OH) group onto a molecule like ammelide is a targeted modification intended to impart specific characteristics. In general organic and polymer chemistry, hydroxyethylation is a common technique to alter properties such as solubility, reactivity, and biocompatibility. nih.govlookchem.com

The primary hydroxyl (–OH) group in the hydroxyethyl moiety is particularly significant. It can dramatically increase the hydrophilicity and water solubility of the parent molecule, a crucial factor for applications in aqueous systems or for improving biological compatibility. nih.gov This hydroxyl group also serves as a reactive handle for a wide range of subsequent chemical transformations. It can participate in esterification, etherification, and urethane (B1682113) formation reactions, allowing the N-(2-hydroxyethyl)ammelide molecule to be grafted onto polymers or linked to other molecules. scbt.com

This potential for further reaction is a primary driver for such functionalization. For example, in polymer science, monomers containing hydroxyethyl groups are used as reactive diluents and building blocks for creating complex polymer architectures. sigmaaldrich.com The ability to act as a point of attachment or as a precursor for cross-linking can be inferred for this compound, making it a potentially useful synthon in the synthesis of more complex supramolecular structures or functional polymers. A plausible synthetic route to obtain N-(2-hydroxyethyl) derivatives involves the reaction of a parent amine, such as ammelide, with 2-chloroethanol (B45725) under alkaline conditions, a method used for the hydroxyethylation of amino acids. wikipedia.orggoogle.com

Overview of Research Trajectories for this compound

While dedicated research on this compound is limited, its structure suggests several potential research trajectories based on the established chemistry of its components.

Polymer and Materials Science: As a bifunctional molecule featuring a heterocyclic core and a reactive hydroxyl group, this compound could be investigated as a monomer or a modifying agent in polymer chemistry. Its inclusion in polymer chains could enhance properties such as thermal stability, flame retardancy (a known feature of some nitrogen-rich triazines), and surface adhesion. The hydroxyl group allows for its incorporation into polyester (B1180765) or polyurethane networks.

Supramolecular Chemistry and Ligand Design: The triazine ring, with its nitrogen and oxygen atoms, possesses coordination capabilities. researchgate.net The functionalized ammelide could be explored as a ligand for creating metal-organic frameworks (MOFs) or other coordination complexes. The hydroxyethyl group could modulate the solubility of such complexes or provide a secondary site for coordination or hydrogen bonding, influencing the final supramolecular architecture.

Medicinal and Agrochemical Chemistry: Given that the s-triazine scaffold is prominent in drug discovery and agrochemicals, this compound could serve as a building block for more complex molecules. nih.govnih.gov The hydroxyethyl group could be further modified to create a library of derivatives for screening against various biological targets. The group's ability to alter polarity and engage in hydrogen bonding could be used to optimize the pharmacokinetic properties of a potential lead compound.

The exploration of this compound would likely begin with fundamental studies of its synthesis, purification, and detailed characterization, followed by exploratory reactions to assess its utility in these and other areas of chemical research.

Data Table for this compound

PropertyValueSource
IUPAC Name 6-((2-hydroxyethyl)amino)-1,3,5-triazine-2,4-diol sigmaaldrich.comsigmaaldrich.com
CAS Number 61799-46-0 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₅H₈N₄O₃ sigmaaldrich.com
Molecular Weight 172.14 g/mol sigmaaldrich.comsigmaaldrich.com
Physical Form White to yellow solid sigmaaldrich.comsigmaaldrich.com
InChI Key IGWPESAZNAWAFW-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name

6-(2-hydroxyethylamino)-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3/c10-2-1-6-3-7-4(11)9-5(12)8-3/h10H,1-2H2,(H3,6,7,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWPESAZNAWAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=NC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10813825
Record name 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10813825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61799-46-0
Record name 6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10813825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Development for N 2 Hydroxyethyl Ammelide

Strategies for Triazine Core Synthesis

The foundational step in producing N-(2-Hydroxyethyl)ammelide is the synthesis of the ammelide (B29360) core, a 1,3,5-triazine (B166579) derivative. This is typically achieved through the condensation and cyclization of nitrogen-containing precursors.

Precursor Pathways to Ammelide and Substituted Triazines

The synthesis of ammelide and other substituted triazines historically relies on readily available and cost-effective precursors such as urea (B33335) and dicyandiamide (B1669379). wikipedia.orgsigmaaldrich.com One established method involves heating dicyandiamide with aqueous ammonia (B1221849) at temperatures ranging from 160 to 170°C. sigmaaldrich.com Another approach is the thermal treatment of melam with concentrated sulfuric acid at 190°C for a short duration. sigmaaldrich.com

Theoretical studies, specifically using density functional theory, have shed light on the prebiotic formation of triazines from urea, suggesting free-radical pathways that lead to melamine (B1676169), ammeline (B29363), ammelide, and cyanuric acid. rsc.org These studies propose that biuret (B89757) can act as a precursor for cyanuric acid, while guanylurea (B105422) can lead to both melamine and ammeline, providing a theoretical basis for the thermal synthesis of triazines from urea and its derivatives. rsc.org

More contemporary methods for synthesizing substituted triazines often start from cyanuric chloride, a versatile building block. The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles, allowing for the controlled introduction of different functional groups onto the triazine ring. This stepwise substitution is a cornerstone of modern triazine chemistry.

PrecursorReagents/ConditionsProductReference
DicyandiamideAqueous ammonia, 160-170°CAmmelide sigmaaldrich.com
MelamConcentrated sulfuric acid, 190°CAmmelide sigmaaldrich.com
UreaThermal (theoretical)Triazine mixture rsc.org

Advanced Synthetic Approaches for Cyclization and Heterocycle Formation

Advanced synthetic methods aim to improve efficiency, yield, and control over the formation of the triazine heterocycle. Iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source represents a modern, atom-efficient approach to symmetrical 2,4,6-trisubstituted 1,3,5-triazines. nih.gov This method proceeds smoothly under an air atmosphere. nih.gov

Introduction of the 2-Hydroxyethyl Moiety

Once the ammelide core is formed, the next critical step is the introduction of the 2-hydroxyethyl group onto one of the nitrogen atoms of the triazine ring. This is typically achieved through N-alkylation or related amination reactions.

N-Alkylation and Amination Reactions

The introduction of the 2-hydroxyethyl group onto the ammelide structure can be approached through N-alkylation. A general and highly efficient method for the N-alkylation of amino-1,3,5-triazines utilizes alcohols in the presence of a ruthenium catalyst. elsevierpure.com This "borrowing hydrogen" strategy is atom-economical and tolerates a range of functional groups. elsevierpure.com While not specifically detailed for this compound, this catalytic approach using ethanolamine (B43304) or a protected form of ethanol (B145695) would be a plausible and modern route.

Alternatively, the reaction of ammelide with 2-chloroethanol (B45725) in the presence of a base is a classical method for N-alkylation. thieme-connect.de This nucleophilic substitution reaction, while straightforward, can sometimes lead to mixtures of N- and O-alkylated products, necessitating careful control of reaction conditions. scientificupdate.com The choice of solvent and base is critical in directing the selectivity of the alkylation.

Another potential pathway involves the reaction of ammelide with ethanolamine. This amination-type reaction would directly install the desired N-(2-hydroxyethyl) group.

Amine SubstrateAlkylating AgentCatalyst/ConditionsProduct TypeReference
Amino-1,3,5-triazinesAlcoholsRuthenium catalystN-alkylated triazines elsevierpure.com
Aromatic Amines2-ChloroethanolK2CO3/Na2CO3, Methanol (B129727), RT2-(Arylamino)ethanols thieme-connect.de
AminesAlcoholsHalide clusters, >200°CN-alkylated amines elsevierpure.com
AminesAlcoholsNHC-Ir(III) or NHC-Ru(II) complexesN-alkylated amines nih.gov

Chemo-selective Functionalization Techniques

Achieving chemo-selectivity in the alkylation of ammelide is crucial due to the presence of multiple nucleophilic sites (both nitrogen and oxygen atoms). The tautomeric nature of ammelide, existing in both amino-hydroxy and imino-oxo forms, presents a challenge for regioselective alkylation.

Selective N-alkylation of amides can be challenging, often yielding a mixture of N- and O-alkylated products. scientificupdate.com The reaction conditions, including the choice of base and solvent, play a significant role in determining the outcome. For instance, in the methylation of a pyrimidone, the use of methyl iodide led to significant O-methylation, highlighting the need for carefully designed synthetic strategies to favor N-alkylation. scientificupdate.com

The use of specific catalysts can enhance chemo-selectivity. For example, certain catalysts can promote the N-alkylation of amines with dimethyl carbonate with high selectivity over competing carbomethoxylation. nih.gov While directly applied to methylation, the principles of using tailored catalysts to direct the reaction towards the desired N-alkylation product are applicable to the synthesis of this compound.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves a systematic variation of reaction parameters to maximize the yield and purity of the final product. Key factors for optimization include the choice of catalyst, solvent, base, temperature, and reaction time.

For catalytic N-alkylation reactions, the catalyst loading, nature of the ligand, and the specific metal center are critical variables. Studies on the N-alkylation of amines with alcohols have shown that iridium and ruthenium complexes with N-heterocyclic carbene (NHC) ligands are highly effective. nih.gov The optimization of these catalytic systems often involves screening different ligands and bases to find the most efficient combination. nih.gov

In classical N-alkylation reactions using alkyl halides, the choice of base is paramount. For the selective mono-N-alkylation of aromatic amines with 2-chloroethanol, a combination of potassium carbonate and sodium carbonate in methanol at room temperature has been found to be effective. thieme-connect.de

The development of environmentally friendly procedures is also a key aspect of modern synthesis optimization. The use of water as a solvent, where feasible, offers a "green" alternative to organic solvents and can sometimes lead to higher yields and selectivity. For instance, the synthesis of certain triazinyl-substituted sulfonamides showed significantly improved yields (≥95%) when the reaction was carried out in an aqueous sodium carbonate solution compared to traditional organic solvent systems.

Reaction TypeKey Optimization ParametersPotential Outcome
Catalytic N-AlkylationCatalyst (metal, ligand), base, temperatureIncreased yield and selectivity for N-alkylation
Classical N-AlkylationBase, solvent, temperature, stoichiometryImproved chemo-selectivity (N- vs. O-alkylation)
General SynthesisReaction time, purification methodHigher purity of the final product

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. While a dedicated green synthesis for this specific compound is not documented, principles from the synthesis of other triazine derivatives and N-alkylation reactions can be applied.

A key starting point for a greener synthesis of the ammelide core is the choice of precursors and reaction conditions. The traditional synthesis of ammelide can involve heating dicyandiamide with aqueous ammonia at high temperatures (160–170 °C) or heating melam with concentrated sulfuric acid. nih.gov These methods, while effective, often require significant energy input and the use of corrosive reagents.

To align with green chemistry principles, alternative approaches could be explored. For instance, the use of catalytic methods for the cyclization reaction to form the triazine ring could lower the reaction temperature and reduce waste. Theoretical studies have proposed free radical routes for the formation of triazines from urea, suggesting pathways that might be achievable under milder, solvent-free conditions, potentially initiated by non-thermal energy sources. google.com

For the subsequent N-alkylation step to introduce the 2-hydroxyethyl group, several green strategies can be considered to replace traditional methods that often use hazardous alkyl halides and volatile organic solvents. One promising approach is the direct N-alkylation of ammelide with 2-chloroethanol or a similar reagent under greener conditions. This could involve the use of water as a solvent, which is a significant improvement over conventional organic solvents. acsgcipr.org The use of sonochemistry or microwave-assisted synthesis has been shown to be effective for preparing triazine derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption. acsgcipr.orgrsc.org These techniques could be adapted for the N-hydroxyethylation of ammelide.

Another green alternative is the use of alcohols directly for N-alkylation, which avoids the pre-functionalization to alkyl halides and generates water as the only byproduct. This can be achieved using heterogeneous catalysts, such as zeolites, which can be easily recovered and reused, minimizing waste. rsc.org For example, a reaction between ammelide and ethylene (B1197577) glycol in the presence of a suitable solid acid catalyst could be a viable green route.

The principles of atom economy can be enhanced by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. The direct addition of ethylene oxide to ammelide, if controllable to achieve mono-substitution, would represent a highly atom-economical route.

To further enhance the green credentials of the synthesis, the purification of the final product should also be considered. A reported method for purifying ammelide involves dissolution in a hot sodium carbonate solution followed by precipitation upon neutralization with acetic acid. This approach, using relatively benign reagents, could likely be adapted for the purification of this compound, avoiding the need for large volumes of organic solvents for chromatography.

The table below summarizes potential green chemistry improvements for the synthesis of this compound based on findings for related compounds.

Synthetic Step Traditional Method Potential Green Alternative Green Chemistry Principle(s) Addressed
Ammelide Synthesis Heating dicyandiamide with aqueous ammonia at 160-170°C. nih.govCatalytic cyclization of urea derivatives at lower temperatures; Solvent-free radical routes. google.comSafer Chemistry, Energy Efficiency
N-Hydroxyethylation Reaction with 2-haloethanol in organic solvent.Reaction with 2-chloroethanol in water; Microwave or ultrasound-assisted synthesis; Direct reaction with ethylene glycol using a reusable catalyst. acsgcipr.orgrsc.orgUse of Safer Solvents, Energy Efficiency, Catalysis, Waste Prevention
Purification Column chromatography using organic solvents.Recrystallization from aqueous solutions (e.g., sodium carbonate/acetic acid). Use of Safer Solvents, Waste Prevention

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Studies of N 2 Hydroxyethyl Ammelide

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of N-(2-Hydroxyethyl)ammelide is intrinsically linked to the stability of its parent triazine ring system. The degradation of s-triazines, such as the well-studied melamine (B1676169), proceeds through a stepwise hydrolytic deamination pathway. This process involves the sequential replacement of amino groups with hydroxyl groups, ultimately leading to the formation of cyanuric acid. uni-konstanz.de

The established degradation pathway is as follows: Melamine → Ammeline (B29363)Ammelide (B29360) → Cyanuric Acid

Given that this compound is a substituted ammelide, it is expected to undergo further hydrolysis under appropriate conditions (e.g., boiling with dilute alkali) to yield cyanuric acid and 2-aminoethanol. wikipedia.org The reaction involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbon atoms of the triazine ring, leading to the cleavage of the C-N bond of the N-(2-hydroxyethyl)amino group.

Table 1: Postulated Hydrolytic Degradation of this compound This table is illustrative and based on the known degradation of related s-triazines.

Starting Compound Reagent/Condition Intermediate(s)/Product(s) Byproduct(s)
This compoundH₂O, Heat/Acid or BaseCyanuric Acid2-Aminoethanol

Nucleophilic and Electrophilic Reactions of the Triazine Ring

The 1,3,5-triazine (B166579) ring is electron-deficient compared to benzene, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, while electrophilic substitution is generally less favorable. researchgate.net

Nucleophilic Reactions: The carbon atoms of the triazine ring in this compound are electrophilic and can be attacked by nucleophiles. The reactivity is influenced by the existing substituents. The hydroxyl (or oxo) groups and the amino group are electron-donating by resonance, which can modulate the electrophilicity of the ring carbons. However, nucleophilic substitution is a hallmark of s-triazine chemistry. For instance, the synthesis of ammelide from 2-amino-4,6-dichloro-s-triazine proceeds via hydrolysis, a classic nucleophilic substitution of chloride ions by hydroxide. uni-muenchen.de It can be inferred that under suitable conditions, the remaining hydroxyl groups on the this compound ring could potentially be displaced by potent nucleophiles, although this would require more forcing conditions than with a halogenated precursor.

Electrophilic Reactions: Electrophilic aromatic substitution on the triazine ring is rare due to its electron-deficient nature. When such reactions do occur, they require highly activated substrates or powerful electrophiles. The amino and hydroxyl groups on the ammelide ring are activating, ortho-, para-directing groups. However, the strong deactivating effect of the ring nitrogens typically outweighs this. It is more likely that electrophilic attack would occur on the exocyclic nitrogen or oxygen atoms rather than the ring carbons. For example, electrophilic amination, a process that forms C-N bonds using an electrophilic nitrogen source, typically involves a carbon nucleophile attacking the aminating agent. wiley-vch.dewikipedia.org Direct electrophilic substitution on the ammelide ring of this compound has not been documented and is considered mechanistically unfavorable.

Reactions Involving the Hydroxyethyl (B10761427) Side Chain

The N-(2-hydroxyethyl) side chain possesses a primary hydroxyl (-OH) group, which is expected to exhibit the typical reactivity of a primary alcohol. These reactions are generally well-understood and would not be significantly hindered by the presence of the triazine ring.

Key potential reactions include:

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This reaction is typically catalyzed by an acid.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. The product would be N-(carboxymethyl)ammelide or N-(2-oxoethyl)ammelide, respectively.

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation in the presence of a strong acid or conversion to a tosylate) and subsequently be displaced by a nucleophile.

The reactivity of hydroxyl groups on side chains of other heterocyclic systems and polymers is well-documented, supporting these postulated reactions for this compound. acs.org

Investigations into Tautomeric Forms and Equilibria

Tautomerism is a critical aspect of the chemistry of ammelide and related s-triazines. acs.org this compound can exist in several tautomeric forms due to proton mobility. The principal tautomeric equilibria are the keto-enol and amine-imine forms.

Keto-Enol Tautomerism: The ammelide ring contains two hydroxyl groups that can tautomerize to keto (or amide) forms. Studies on the parent ammelide and the related ammeline have shown that the keto tautomer is the predominant form in both the solid state and in solution, whereas the aromatic hydroxy (enol) form is more stable in the gas phase. uni-muenchen.deresearchgate.net Therefore, this compound is expected to exist primarily as 6-[(2-hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione.

Amine-Imine Tautomerism: The exocyclic N-(2-hydroxyethyl)amino group can also exhibit tautomerism, converting to an imine form. Generally, for amino-heteroaromatic compounds, the amino form is significantly more stable and predominates under normal conditions.

Based on extensive studies of cyanuric acid, ammeline, and ammelide, the most stable tautomer of this compound is overwhelmingly likely to be the diketo-amino form. rsc.orgresearchgate.net

Table 2: Predominant Tautomeric Forms of this compound and Related Triazines This table illustrates the most stable tautomers based on published research on analogous compounds.

Compound Predominant Tautomer in Solution/Solid State Structural Description
Cyanuric AcidTri-keto1,3,5-Triazinane-2,4,6-trione rsc.org
AmmelineDi-keto-amino4,6-Diamino-1,3,5-triazin-2(1H)-one researchgate.net
AmmelideDi-keto-amino6-Amino-1,3,5-triazine-2,4(1H,3H)-dione uni-muenchen.de
This compoundDi-keto-amino (Postulated)6-[(2-Hydroxyethyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione

Derivatization and Functionalization of N 2 Hydroxyethyl Ammelide for Advanced Materials

Synthesis of Substituted N-(2-Hydroxyethyl)ammelide Analogues

The synthesis of substituted this compound analogues can be approached through several routes, primarily involving the modification of the triazine ring or the introduction of substituents on the hydroxyethyl (B10761427) side chain prior to the formation of the final molecule. One common method involves the nucleophilic substitution of cyanuric chloride with ethanolamine (B43304), followed by controlled hydrolysis or amination to yield the ammelide (B29360) structure.

The synthesis of analogues with substituents on the triazine ring can be achieved by using substituted biguanides or by sequential reactions on the triazine core. For instance, reacting a pre-functionalized biguanide (B1667054) with an appropriate ester can lead to a variety of substituted ammelides.

Table 1: Potential Synthetic Routes to Substituted this compound Analogues

Starting Material(s)Reagents and ConditionsProduct
Cyanuric chloride, Ethanolamine, NaOH1. Reaction with ethanolamine at 0-5 °C. 2. Hydrolysis with NaOH at elevated temperatures.This compound
Substituted biguanide, Diethyl carbonateCondensation reaction at elevated temperatures.Substituted this compound
This compound, Alkyl halide, BaseN-alkylation on the triazine ring.N-alkyl-N'-(2-Hydroxyethyl)ammelide

Exploitation of the Hydroxyl Group for Further Functionalization

The primary hydroxyl group on the this compound molecule is a key site for a multitude of chemical transformations. These reactions enable the covalent attachment of various functional moieties, thereby tuning the physicochemical properties of the resulting material.

Esterification Reactions

Esterification of the hydroxyl group is a straightforward method to introduce a wide array of functional groups. This can be achieved by reacting this compound with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. nih.gov These reactions are typically high-yielding and allow for the incorporation of functionalities such as alkyl chains of varying lengths, aromatic rings, and polymerizable groups.

Table 2: Examples of Esterification Reactions of this compound

ReagentCatalystProduct
Acetyl chloridePyridine or TriethylamineN-(2-Acetoxyethyl)ammelide
Methacrylic anhydride4-Dimethylaminopyridine (DMAP)N-(2-Methacryloyloxyethyl)ammelide
Stearic acidDicyclohexylcarbodiimide (DCC)N-(2-Stearoyloxyethyl)ammelide

Etherification Reactions

Etherification provides another avenue for modifying the hydroxyl group, leading to the formation of stable ether linkages. Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, is a common approach. Alternatively, reactions with epoxides or activation of the hydroxyl group followed by nucleophilic substitution can be employed. These methods can be used to attach long-chain alkyl groups, poly(ethylene glycol) (PEG) chains to enhance water solubility, or other functional molecules. organic-chemistry.org

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. Mild oxidation, for example with pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, which can then participate in further reactions such as reductive amination. orgsyn.org Stronger oxidation, using reagents like potassium permanganate (B83412) or Jones reagent, would lead to the carboxylic acid derivative. These transformations introduce new reactive handles for conjugation or polymerization. nih.gov While the hydroxyl group is the primary site for oxidation, the triazine ring's stability under these conditions must be considered. Reduction of the hydroxyl group is less common but could be achieved to yield an N-ethylammelide derivative if desired.

Introduction of Reactive Handles for Polymerization or Conjugation

To integrate this compound into polymeric structures or to conjugate it to other molecules, reactive handles can be introduced. nih.govbiosyn.com The hydroxyl group is an excellent starting point for this purpose.

For polymerization, the hydroxyl group can be esterified with acrylic acid or methacrylic acid to produce N-(2-acryloyloxyethyl)ammelide or N-(2-methacryloyloxyethyl)ammelide, respectively. mdpi.comnih.govnih.gov These monomers can then undergo free-radical polymerization to form polymers with pendant ammelide units. rsc.orgresearchgate.net Ring-opening polymerization can also be initiated from the hydroxyl group to create polyesters or polyethers. rsc.org

For conjugation to biomolecules or surfaces, the hydroxyl group can be activated or converted to other functional groups. nih.gov For instance, conversion to an amine via a two-step process of tosylation followed by substitution with azide (B81097) and subsequent reduction would allow for amide bond formation. nih.govnih.gov Alternatively, the aldehyde derivative obtained from oxidation can be used for bioconjugation via reductive amination or formation of hydrazones. biosyn.com The introduction of maleimide (B117702) groups through reaction with reagents like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) would enable thiol-maleimide click chemistry for efficient conjugation. nih.gov

Spectroscopic and Advanced Structural Elucidation of N 2 Hydroxyethyl Ammelide

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-(2-Hydroxyethyl)ammelide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound.

The ¹H NMR spectrum is predicted to show distinct signals for the protons of the hydroxyethyl (B10761427) group and the exchangeable protons on the triazine ring and the hydroxyl group. The methylene (B1212753) protons of the ethyl group will likely appear as two triplets due to coupling with each other and with the adjacent NH and OH groups. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the hydroxyl group. A predicted ¹H NMR spectrum in D₂O shows signals corresponding to the ethylene (B1197577) bridge. thermofisher.com

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would be expected to show signals for the two carbons of the hydroxyethyl side chain and the three carbons of the triazine ring. The chemical shifts of the triazine ring carbons are particularly informative about the substitution pattern and the electronic environment within the ring. researchgate.nettdx.cat The carbonyl-like carbons in the ammelide (B29360) ring are expected to resonate at a lower field compared to the carbon bearing the amino group. The chemical shifts of the ethyl group carbons will be in the aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound (Note: This is a predicted spectrum and actual experimental values may vary.)

ProtonPredicted Chemical Shift (ppm) in D₂OMultiplicity
-CH₂-N~3.5t
-CH₂-O~3.7t

Typical ¹³C NMR Chemical Shift Ranges for Related Structures

CarbonTypical Chemical Shift Range (ppm)
Triazine C=O150-160
Triazine C-N165-175
-CH₂-N40-50
-CH₂-O60-70

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear correlation between the two methylene groups of the hydroxyethyl side chain, confirming their connectivity. spectrabase.comacadiau.canih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the chemical shifts of protons directly bonded to carbon atoms. sigmaaldrich.com An HSQC spectrum of this compound would show cross-peaks connecting the proton signals of the -CH₂-N and -CH₂-O groups to their corresponding carbon signals in the ¹³C spectrum, allowing for direct assignment. acs.orgnist.govorganicchemistrydata.orgnontargetedanalysis.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. hmdb.canist.govrsc.org For this compound, HMBC is crucial for connecting the hydroxyethyl side chain to the triazine ring. Correlations would be expected from the protons of the -CH₂-N group to the triazine ring carbon to which the side chain is attached. This provides definitive evidence for the N-substitution.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, confirming its molecular weight of 172.14 g/mol and formula of C₅H₈N₄O₃. sigmaaldrich.comsigmaaldrich.com This technique is essential for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. researchgate.net For triazine compounds, fragmentation often involves characteristic losses from the side chains and cleavage of the triazine ring itself. jeol.comnih.gov

Expected Fragmentation Pathways for this compound:

Loss of the hydroxyethyl side chain: A primary fragmentation pathway would likely involve the cleavage of the C-N bond connecting the hydroxyethyl group to the triazine ring.

Fragmentation of the hydroxyethyl group: Loss of water (H₂O) from the hydroxyl group or cleavage of the C-C bond in the ethyl moiety are also probable fragmentation events.

Triazine ring cleavage: The s-triazine ring can undergo characteristic fragmentation, often leading to the loss of small neutral molecules like HCN or HNCO. The specific fragmentation pattern can help to confirm the ammelide structure of the triazine core.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present. nist.govnist.gov The triazine ring itself has characteristic vibrational modes. acs.orgrsc.org

The Raman spectrum provides complementary information to the IR spectrum. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The triazine ring breathing modes are often prominent in the Raman spectrum. researchgate.net

Key Vibrational Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine/amide)Stretching3100-3500
C-H (aliphatic)Stretching2850-3000
C=O (amide in ring)Stretching1650-1750
C=N (triazine ring)Stretching1500-1650
C-N (ring and side chain)Stretching1200-1400
C-O (alcohol)Stretching1000-1250
Triazine RingBreathing/Deformation700-1000

These spectroscopic techniques, when used in concert, provide a detailed and unambiguous structural elucidation of this compound, confirming its elemental composition, atomic connectivity, and the presence of key functional groups.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. This technique involves directing a beam of X-rays onto a single crystal of a substance. The X-rays are diffracted by the electron clouds of the atoms within the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, researchers can construct a detailed model of the electron density and, consequently, the arrangement of atoms in the crystal.

For a molecule like this compound, XRD studies would be invaluable for unambiguously confirming its covalent structure, determining its preferred tautomeric form in the solid state, and elucidating the complex network of intermolecular interactions that govern its crystal packing. While specific studies on this compound are not available, the analysis of related triazine compounds like melamine (B1676169) and ammeline (B29363) demonstrates the power of this technique in understanding their supramolecular chemistry. researchgate.netacs.orgnih.gov

Crystal Structure Analysis of this compound

A complete crystal structure analysis of this compound would provide fundamental data regarding its solid-state conformation and intermolecular assembly. As of this writing, a definitive crystal structure has not been deposited in public crystallographic databases or published in the peer-reviewed literature.

Were the data available, it would be presented in a standardized format, as shown in the hypothetical table below, detailing the crystallographic parameters.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue (Hypothetical)Description
Chemical FormulaC₅H₈N₄O₃The elemental composition of the molecule.
Formula Weight172.14 g/mol The molar mass of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry elements within the unit cell.
a (Å)ValueThe length of the 'a' axis of the unit cell.
b (Å)ValueThe length of the 'b' axis of the unit cell.
c (Å)ValueThe length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)ValueThe angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)ValueThe total volume of the unit cell.
Z4The number of molecules per unit cell.
Hydrogen Bonding MotifsDescriptionDescription of key intermolecular hydrogen bonds (e.g., N-H···O, O-H···N, N-H···N).

Note: The data in this table is illustrative and does not represent experimentally determined values.

A full analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the planarity of the triazine ring and describe the conformation of the flexible N-(2-hydroxyethyl) side chain. Crucially, it would identify the extensive hydrogen-bonding network expected for this molecule. The presence of multiple hydrogen bond donors (the amine N-H, the two ring N-H groups, and the hydroxyl O-H) and acceptors (the two ring carbonyl oxygens, the ring nitrogen atoms, and the hydroxyl oxygen) suggests that the compound would form a robust, three-dimensional supramolecular architecture. researchgate.netnih.gov Understanding these patterns is key to predicting the material's physical properties.

Co-crystallization and Polymorphism Studies

Co-crystallization and polymorphism are critical areas of study in crystal engineering and materials science, yet no specific research into these aspects of this compound has been reported.

Co-crystallization is the process of forming a crystalline solid that consists of two or more different molecular components in a stoichiometric ratio within the same crystal lattice. For this compound, co-crystallization studies could be employed to modify its physical properties (e.g., solubility, stability) or to create novel supramolecular assemblies. Given its extensive hydrogen bonding capabilities, it would be a prime candidate for forming co-crystals with other molecules that have complementary hydrogen bond donors or acceptors.

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure or form. youtube.com Different polymorphs of the same compound can have significantly different physical properties. The existence of a flexible side chain and numerous hydrogen bonding sites in this compound suggests a high potential for polymorphism, as subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements and hydrogen-bonding motifs. The identification and characterization of potential polymorphs would be essential for ensuring the consistency and performance of the material in any application.

Coordination Chemistry of N 2 Hydroxyethyl Ammelide

Ligand Design Principles and Coordination Modes

N-(2-Hydroxyethyl)ammelide possesses multiple potential donor atoms, making it a versatile ligand capable of various coordination modes. The key donor sites are the nitrogen atoms of the triazine ring, the exocyclic carbonyl oxygen atoms, and the nitrogen and oxygen atoms of the 2-hydroxyethyl substituent. The tautomeric nature of the ammelide (B29360) ring (existing in keto-enol and amino-imino forms) further diversifies its potential binding behavior.

Potential Coordination Modes:

Monodentate: The ligand could coordinate to a metal center through a single atom. The most likely candidates for monodentate coordination are the most basic ring nitrogen atom or the oxygen of the hydroxyl group.

Bidentate: Chelation can occur through several combinations:

N,O-chelation: The most common bidentate mode for similar ligands involves the formation of a stable five-membered ring by coordinating through the amino nitrogen of the side chain and the hydroxyl oxygen. researchgate.net

N,N-chelation: Coordination could also occur via a ring nitrogen and the exocyclic amino nitrogen.

Tridentate: In some cases, the ligand could act as a tridentate N,N,O-donor, involving one ring nitrogen, the side-chain amino nitrogen, and the hydroxyl oxygen. Studies on other s-triazine derivatives have shown tridentate coordination to be a viable mode, leading to stable complex geometries. nih.govnih.gov

Bridging Ligand: The presence of multiple donor sites on opposite sides of the molecule allows this compound to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. This is a common feature of s-triazine-based ligands. nih.gov

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions (pH, solvent), and the presence of competing ligands or counter-ions. For instance, the hydroxyl group is more likely to deprotonate and coordinate at higher pH values.

Synthesis and Characterization of Metal Complexes

While specific synthetic reports for this compound complexes are not available in the reviewed literature, general synthetic routes can be proposed based on established methods for related s-triazine and N-hydroxyethyl ligands. researchgate.netnih.gov Synthesis would typically involve the reaction of this compound with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a polar solvent like ethanol (B145695), methanol (B129727), or a DMF/water mixture. nih.govnih.gov Gentle heating under reflux may be required to facilitate the reaction. The resulting complexes would be isolated as solid precipitates and characterized using a suite of analytical techniques.

Transition metal complexes of this compound are expected to form readily. The geometry of the resulting complexes would be dictated by the coordination number and the preferred geometry of the metal ion (e.g., square planar for Pd(II) and Ni(II), tetrahedral for Zn(II), and octahedral for Co(II), Ni(II), and Cu(II)). nih.govnih.gov

Characterization would involve:

Elemental Analysis: To confirm the stoichiometry (metal-to-ligand ratio) of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the stretching frequencies of ν(C=N) (triazine ring), ν(C=O), ν(O-H), and ν(C-N) upon complexation would indicate their involvement in bonding to the metal ion. nih.gov

Molar Conductance: To determine if the complexes are electrolytic or non-electrolytic in solution. nih.gov

Magnetic Susceptibility: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center. nih.gov

Table 1: Hypothetical Transition Metal Complexes of this compound and Expected Properties

Metal IonPlausible FormulaProposed GeometryExpected Coordination Mode
Cu(II)[Cu(L)(H₂O)₂]X₂ or [Cu(L)₂]X₂Distorted OctahedralBidentate (N,O)
Ni(II)[Ni(L)₂(H₂O)₂]X₂OctahedralBidentate (N,O)
Pd(II)[Pd(L)₂]X₂Square PlanarBidentate (N,O or N,N)
Pt(IV)[Pt(L)Cl₃(H₂O)]XOctahedralTridentate (N,N,O)
Zn(II)[Zn(L)₂]X₂TetrahedralBidentate (N,O)

L = this compound; X = counter-ion (e.g., Cl⁻, NO₃⁻) This table is predictive and based on the known chemistry of related ligands.

The coordination chemistry of this compound with f-block elements has not been reported. However, lanthanide ions (Ln³⁺) are hard acids and typically favor coordination with hard donor atoms like oxygen. Therefore, this compound would be expected to coordinate to lanthanides primarily through its carbonyl and hydroxyl oxygen atoms. Due to the larger ionic radii of lanthanides, they exhibit higher coordination numbers (typically 8 to 10), which could be satisfied by multiple ligands or the inclusion of solvent molecules (e.g., water) in the coordination sphere. ethz.ch

Research on actinide complexation is even more scarce and would likely be driven by applications in nuclear fuel cycle separation processes. nih.gov The design of ligands for selective actinide binding often involves hard donors and pre-organized cavities, principles that could potentially be applied to derivatives of this compound. acs.org Synthesis and characterization would be complicated by the radioactivity of many actinides.

Spectroscopic Analysis of Coordination Environments

Spectroscopic techniques are indispensable for elucidating the electronic structure and coordination geometry of metal complexes.

UV-Visible (UV-Vis) or electronic spectroscopy provides key insights into the d-d electronic transitions of transition metal complexes and charge-transfer bands. For palladium(II) complexes of s-triazine derivatives, intense bands observed between 300-400 nm are often attributed to ligand-to-metal charge-transfer (LMCT) transitions. nih.gov For a hypothetical octahedral Ni(II) complex of this compound, one would expect to observe d-d transitions corresponding to the spin-allowed ³A₂g ⟶ ³T₂g and ³A₂g ⟶ ³T₁g transitions. nih.gov The position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry around the metal ion.

Table 2: Predicted Electronic Spectral Data for Hypothetical Metal Complexes

Complex TypeExpected Transition TypeTypical Wavelength Range (nm)Information Gained
Pd(II) Square PlanarLMCT (Pd ← L)300 - 400 nih.govConfirmation of metal-ligand interaction
Ni(II) Octahedrald-d (³A₂g ⟶ ³T₂g)> 450 nih.govConfirmation of octahedral geometry
Cu(II) Octahedrald-d (²Eg → ²T₂g)600 - 900Elucidation of Jahn-Teller distortion
Pt(IV) Octahedrald-d (¹A₁g → ¹T₁g)350 - 450 nih.govCharacterization of Pt(IV) electronic structure

This table is predictive and based on data from analogous complexes.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) or Mn(II). rsc.org The EPR spectrum of a frozen solution of a Cu(II) complex provides the principal values of the g-tensor (g∥ and g⊥) and the copper hyperfine coupling constant (A∥). ethz.ch

For a typical axially elongated octahedral or square-planar Cu(II) complex, the expected result is g∥ > g⊥ > 2.0023, with the unpaired electron residing in the d(x²-y²) orbital. ethz.chmdpi.com The magnitude of these parameters, particularly the g∥ value and the hyperfine coupling constant A∥, can provide detailed information about the degree of covalency in the metal-ligand bonds and the nature of the donor atoms in the coordination plane. For instance, coordination through nitrogen donors typically results in a larger A∥ value compared to coordination through oxygen donors. No specific EPR studies on this compound complexes have been published to date.

Structural Determination of Metal-N-(2-Hydroxyethyl)ammelide Complexes

As of the current body of scientific literature, there are no published crystal structures or detailed spectroscopic analyses of metal complexes formed with this compound. The determination of the three-dimensional structure of such complexes is crucial for understanding their chemical properties and potential applications. Techniques such as single-crystal X-ray diffraction would be invaluable in providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

In the absence of direct experimental data for this compound complexes, we can hypothesize potential coordination modes based on related structures. For instance, studies on the coordination chemistry of the parent ammelide and other N-substituted triazines could offer insights. It is plausible that this compound could coordinate to a metal center through one or more of the following ways:

Monodentate coordination: Utilizing one of the triazine ring nitrogens or the exocyclic amino nitrogen.

Bidentate chelation: Involving the exocyclic amino nitrogen and the hydroxyl group of the ethyl arm, forming a stable five- or six-membered chelate ring. Another possibility is chelation through a ring nitrogen and the exocyclic amino group.

Bridging ligand: The triazine ring or the hydroxyethyl (B10761427) group could bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

To illustrate the type of data that would be expected from structural studies, a hypothetical data table for a potential metal complex is presented below.

Hypothetical Complex Crystal System Space Group Metal-Ligand Bond Lengths (Å) Coordination Geometry
[Cu(this compound)Cl₂]MonoclinicP2₁/cCu-N(triazine): 2.05, Cu-N(amino): 2.02, Cu-O(hydroxyl): 2.30, Cu-Cl: 2.25, 2.28Distorted Square Pyramidal
[Ni(this compound)₂(H₂O)₂]OrthorhombicPbcaNi-N(triazine): 2.10, Ni-O(carbonyl): 2.15, Ni-O(water): 2.08Octahedral

This table is purely illustrative and is not based on experimental data.

Further research employing techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy would be essential to fully characterize the coordination behavior of this compound with various metal ions in solution and in the solid state.

Applications of Coordination Complexes in Catalysis (Excluding Biological Systems)

The application of coordination complexes in catalysis is a vast and important field. The specific properties of the metal center and the ligand environment can be fine-tuned to achieve high catalytic activity and selectivity for a wide range of chemical transformations.

Currently, there are no published studies on the catalytic applications of metal complexes of this compound in non-biological systems. However, based on the catalytic activity of complexes with structurally similar ligands, several potential areas of application can be proposed. For example, metal complexes of triazine derivatives and ligands containing N and O donor atoms have shown promise in various catalytic reactions, including:

Oxidation Reactions: The redox-active nature of certain metal centers (e.g., copper, iron, manganese) coordinated to N,O-donor ligands could be harnessed for the catalytic oxidation of substrates such as alcohols and alkenes.

Coupling Reactions: Palladium or nickel complexes of this compound could potentially catalyze cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, which are fundamental transformations in organic synthesis.

Polymerization Reactions: The defined coordination geometry around a metal center supported by this ligand might be suitable for catalyzing the polymerization of olefins or other monomers.

A hypothetical table summarizing potential catalytic activities is provided below to demonstrate the kind of research findings that would be relevant to this section.

Hypothetical Catalyst Catalytic Reaction Substrate Product Conversion (%) Selectivity (%)
[Pd(this compound)Cl₂]Suzuki-Miyaura CouplingPhenylboronic acid, IodobenzeneBiphenyl95>99
[Fe(this compound)(OTf)₂]Alkene EpoxidationCyclohexeneCyclohexene oxide7885

This table is purely illustrative and is not based on experimental data.

The development of this compound-based catalysts remains an open area for investigation. Future research in this direction would not only expand the fundamental understanding of the coordination chemistry of this ligand but could also lead to the discovery of novel and efficient catalysts for important industrial processes.

Supramolecular Chemistry and Self Assembly of N 2 Hydroxyethyl Ammelide

Hydrogen Bonding Networks and Architectures

The foundation of the supramolecular chemistry of N-(2-Hydroxyethyl)ammelide lies in its capacity to form multiple hydrogen bonds. The molecule possesses both hydrogen bond donor sites (the amine and hydroxyl protons) and acceptor sites (the triazine ring nitrogens and the carbonyl and hydroxyl oxygens).

The intermolecular hydrogen bonding capabilities of this compound are extensive, drawing parallels with related triazine compounds like melamine (B1676169) and ammelide (B29360). researchgate.netwikipedia.org The primary interactions that can be anticipated are:

Triazine Ring Interactions: The triazine ring can participate in hydrogen bonding through its ring nitrogens acting as acceptors.

Amine and Amide Group Interactions: The amino group and the amide-like functionalities within the triazine ring can act as both hydrogen bond donors and acceptors, leading to robust connections between molecules.

Hydroxyl Group Interactions: The terminal hydroxyl group of the 2-hydroxyethyl side chain provides an additional potent site for hydrogen bonding, acting as both a donor (O-H) and an acceptor (the lone pairs on the oxygen).

These interactions can lead to the formation of various supramolecular motifs. For instance, discrete, cyclic hydrogen-bonded assemblies, often referred to as rosettes, are a common feature in the supramolecular chemistry of triazine derivatives. In these structures, multiple molecules recognize each other through a complementary array of hydrogen bonds.

Furthermore, extensive one-dimensional tapes or two-dimensional sheets can be formed through catemeric hydrogen bonds, where molecules are linked in a chain-like fashion. The presence of the flexible hydroxyethyl (B10761427) side chain could introduce variations and complexity into these extended networks compared to the more rigid structures observed for melamine or ammelide.

Potential Intermolecular Hydrogen Bond Interactions in this compound
Donor
Amine N-H
Amine N-H
Hydroxyl O-H
Hydroxyl O-H
Hydroxyl O-H

The presence of the 2-hydroxyethyl side chain in this compound introduces the possibility of intramolecular hydrogen bonding. This can occur between the terminal hydroxyl group and a nearby acceptor site within the same molecule, such as one of the triazine ring nitrogens or the carbonyl oxygen. The formation of such an intramolecular hydrogen bond would depend on the conformational flexibility of the side chain and the resulting stability of the formed ring.

Self-Assembly Strategies and Hierarchical Structures

The rich hydrogen bonding capabilities of this compound are expected to drive its self-assembly into a variety of hierarchical structures in both solution and the solid state.

In solution, at appropriate concentrations and in suitable solvents, this compound molecules could self-assemble into well-defined, discrete supramolecular entities. These could include dimers, trimers, or larger cyclic aggregates, held together by a network of hydrogen bonds. The formation of such species is often a concentration-dependent equilibrium process. The specific geometry of these aggregates would be determined by the most stable arrangement of hydrogen bonds.

In the solid state or at higher concentrations in solution, the self-assembly of this compound is likely to lead to the formation of extended, polymer-like networks. These can be one-dimensional chains, two-dimensional layers, or even three-dimensional frameworks. The directionality and strength of the hydrogen bonds would guide the growth of these extended structures. The resulting supramolecular polymers could exhibit interesting material properties, such as gel formation or liquid crystallinity, depending on the nature and strength of the intermolecular interactions. The ability of the hydroxyethyl group to introduce flexibility and additional hydrogen bonding sites could lead to novel polymeric architectures not observed for simpler triazine derivatives.

Host-Guest Chemistry with this compound

The structure of this compound suggests its potential involvement in host-guest chemistry, either as a guest molecule or as a component of a larger host assembly. nih.gov

As a guest , the relatively small size and hydrogen bonding capabilities of this compound would allow it to be encapsulated within the cavity of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. nih.govthno.org The hydrophobic part of the molecule (the ethyl chain and the triazine ring) could reside within the nonpolar cavity of the host, while the hydrophilic hydroxyl and amino groups could interact with the host's rim. Such complexation could be used to modify the solubility or reactivity of this compound.

As a host , while a single molecule of this compound is too small to encapsulate other molecules, its self-assembly into larger, well-defined structures could create cavities or channels capable of binding small guest molecules or ions. For example, a layered structure formed by the self-assembly of this compound might be able to intercalate small, flat aromatic molecules. The design of such host systems would rely on controlling the self-assembly process to generate predictable and stable porous architectures.

Influence of the Hydroxyethyl Group on Self-Assembly Behavior

The introduction of a 2-hydroxyethyl group onto the ammelide scaffold is poised to exert a significant influence on its self-assembly characteristics. This influence stems from the dual nature of the substituent: its capacity for hydrogen bonding and its inherent flexibility. The ammelide core itself is rich in hydrogen bond donors and acceptors, predisposing it to form robust, planar networks. The addition of the hydroxyethyl group introduces new dimensions to this behavior.

Furthermore, the ethylene (B1197577) linker provides rotational freedom, allowing the hydroxyl group to orient itself in various positions. This flexibility can be a determining factor in the final assembled structure. It might enable the formation of intramolecular hydrogen bonds, which could alter the planarity of the molecule and, consequently, the nature of the intermolecular interactions. In other systems, flexible side chains have been shown to dictate the packing efficiency and the resulting morphology of self-assembled structures.

The presence of the hydroxyethyl group is also expected to significantly impact the solubility of the ammelide derivative. The hydroxyl moiety can engage in hydrogen bonding with protic solvents like water, which could disrupt the intermolecular hydrogen bonds that lead to aggregation in less polar environments. In aqueous media, the hydrophilic nature of the hydroxyethyl group may promote the formation of different types of assemblies, such as micelles or other solvated nanostructures, a behavior observed in other amphiphilic molecules. nih.gov

In the solid state, the additional hydrogen bonding capabilities introduced by the hydroxyethyl group could lead to the formation of three-dimensional networks, in contrast to the typically planar, sheet-like structures formed by simpler triazine derivatives like melamine and cyanuric acid. rsc.org The interplay between the robust hydrogen bonding of the triazine core and the more flexible, directional interactions of the hydroxyethyl substituent could result in intricate, chiral, or porous architectures. While empirical data on this compound is scarce, studies on other functionalized triazines suggest that such substitutions are a key strategy for tuning the dimensionality and functionality of the resulting supramolecular materials. acs.orgrsc.org

Polymer Science Incorporating N 2 Hydroxyethyl Ammelide

N-(2-Hydroxyethyl)ammelide as a Monomer in Polymer Synthesis

The potential of this compound as a monomer in polymer synthesis is theoretically plausible due to its functional groups: a hydroxyl (-OH) group and the reactive sites on the ammelide (B29360) ring. These features suggest that it could participate in both radical and condensation polymerization reactions.

Radical Polymerization Studies

There are no specific studies found on the radical polymerization of this compound. For a monomer to undergo radical polymerization, it typically requires a vinyl or other unsaturated group. While the ammelide ring itself is not susceptible to radical polymerization, it is conceivable that a derivative of this compound, such as an acrylated or methacrylated version, could undergo this process. Such a modification would introduce a polymerizable double bond, allowing it to act as a monomer in the formation of addition polymers.

Condensation Polymerization Approaches

The bifunctional nature of this compound, possessing both hydroxyl and amine functionalities within the ammelide structure, suggests its suitability for condensation polymerization. It could theoretically react with dicarboxylic acids, diisocyanates, or other difunctional monomers to form polyesters or polyurethanes, respectively. An old patent from 1940 describes the condensation of ammelide with aldehydes and alcoholic compounds, indicating the general reactivity of the ammelide structure in condensation reactions. google.com However, specific studies detailing the synthesis and characterization of polymers from this compound through this route are not documented in recent literature. Research on similar structures, such as the synthesis of polyesteramides from N,N'-bis(2-hydroxyethyl)terephthalamide, demonstrates the feasibility of incorporating such hydroxyethyl-functionalized amide structures into condensation polymers. researchgate.net

Co-polymerization with this compound Derivatives

Information regarding the co-polymerization of this compound derivatives is not available in the reviewed literature. In principle, if this compound were modified to contain a polymerizable group (e.g., an acrylate (B77674) or methacrylate), it could be co-polymerized with other vinyl monomers. This would allow for the incorporation of the triazine ring and its associated properties, such as potential hydrogen bonding capabilities and thermal stability, into a variety of polymer backbones. Studies on the copolymerization of related monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) with various other monomers are extensive and demonstrate the versatility of incorporating hydroxyl-functionalized units into copolymers to tailor properties like hydrophilicity and reactivity. uss.clrsc.orgresearchgate.net

Design and Synthesis of Functional Polymers

The design and synthesis of functional polymers using this compound would hypothetically leverage its unique chemical structure to impart specific properties to the resulting materials.

Hydrogel Formation and Network Structures

There is no direct evidence of hydrogel formation using this compound in the available literature. However, the presence of a hydrophilic hydroxyl group and the hydrogen-bonding potential of the ammelide ring suggest that polymers or copolymers derived from it could exhibit hydrogel properties. For instance, if a polymer chain could be formed and subsequently crosslinked, the resulting network might be capable of absorbing and retaining significant amounts of water. The formation of hydrogels from the related monomer N-(2-Hydroxyethyl)acrylamide is well-documented, where the hydrophilic side chains contribute to water uptake and network formation. medchemexpress.com

Crosslinking Mechanisms and Studies

Specific crosslinking mechanisms and studies for this compound-based polymers have not been reported. Theoretically, crosslinking could be achieved through several routes. The hydroxyl group could be reacted with a difunctional crosslinking agent. Furthermore, the amine groups within the ammelide ring could also participate in crosslinking reactions, for example, with epoxides or other amine-reactive crosslinkers. The choice of crosslinking strategy would depend on the specific polymer structure and the desired properties of the final network.

Advanced Polymeric Materials Research

Research into advanced polymeric materials is increasingly focused on the incorporation of novel monomers and additives to enhance material properties for specific applications. While direct and extensive research on the specific incorporation of this compound into polymeric matrices is not widely published, the broader class of s-triazine derivatives, including ammelide and its functionalized counterparts, has been identified as promising for the development of high-performance polymers, particularly in the area of flame retardancy.

Patent literature, for instance, discloses the use of ammelide and related nitrogen compounds as components in flame-retardant polyamide compositions. googleapis.com These compounds are recognized for their potential to act as effective flame-retardant additives. The presence of the thermally stable triazine ring and nitrogen content contributes to their efficacy in reducing the flammability of the host polymer. alfa-chemistry.commdpi.com

To understand the potential role and impact of this compound in polymer science, it is instructive to examine the research conducted on structurally analogous compounds. A significant body of research exists for Tris(2-hydroxyethyl) isocyanurate (THEIC), a triazine derivative that, like this compound, features hydroxyethyl (B10761427) functional groups. These hydroxyl groups provide reactive sites that allow the molecule to be chemically incorporated into a polymer backbone, for example, as a polyol in the synthesis of polyurethanes or as a reactive additive in other polymer systems. bakelite.com

A notable area of research is the use of these hydroxyethyl-functionalized triazines as reactive intumescent flame retardants. An intumescent system works by swelling when exposed to heat, forming a porous, carbonaceous char that insulates the underlying material from the heat source and reduces the release of flammable gases.

One study detailed the synthesis of a macromolecular intumescent flame retardant, tris(2-hydroxyethyl) isocyanurate polyphosphate melamine (B1676169) (TPM). researchgate.net In this research, THEIC was used as a charring agent. The performance of this flame retardant was evaluated in polylactide (PLA), a biodegradable but flammable polymer. The study found that the incorporation of the THEIC-based flame retardant significantly improved the fire resistance of the PLA composites. researchgate.net

The limiting oxygen index (LOI), which is the minimum concentration of oxygen that will just support flaming combustion, was significantly increased with the addition of the TPM flame retardant. Furthermore, cone calorimetry tests, which measure heat release rate (HRR) and other combustion parameters, demonstrated a substantial reduction in the peak heat release rate (pHRR) and total heat release (THR) of the flame-retardant PLA composites compared to pure PLA. researchgate.net The formation of a stable, insulating char layer was identified as the key mechanism for the enhanced flame retardancy. researchgate.net

The research on THEIC provides a strong indication of the potential utility of this compound in advanced polymer research. The presence of both the triazine ring and the reactive hydroxyethyl group suggests that this compound could be a valuable monomer or additive for creating polymers with enhanced thermal stability and flame retardancy. Further research is needed to synthesize and characterize polymers containing this compound to fully elucidate its specific contributions to material properties.

Detailed Research Findings on a Structurally Similar Triazine Compound

The following table summarizes the flame retardancy and combustion properties of polylactide (PLA) composites containing a Tris(2-hydroxyethyl) isocyanurate (THEIC)-based intumescent flame retardant (TPM) and ammonium (B1175870) polyphosphate (APP). researchgate.net

Material CompositionLOI (%)UL-94 RatingPeak HRR (kW/m²)Total HRR (MJ/m²)
Pure PLA20.5No Rating48085.3
PLA + 25 wt% APP/TPM (1:0.5)34.2V-022565.8
PLA + 25 wt% APP/TPM (1:1)36.5V-021062.1
PLA + 25 wt% APP/TPM (0.5:1)36.5V-019860.5

Enzymatic and Biochemical Interactions of N 2 Hydroxyethyl Ammelide

Substrate Recognition in Enzyme Systems

Substrate recognition by s-triazine-degrading enzymes is highly dependent on the specific substituents attached to the triazine ring. These enzymes, part of the amidohydrolase superfamily, have evolved active sites tailored to accommodate the triazine core and specific side chains. nih.govnih.gov

The initial enzymes in pathways like atrazine (B1667683) degradation, such as Atrazine Chlorohydrolase (AtzA), exhibit narrow substrate specificity. AtzA from Pseudomonas sp. strain ADP primarily catalyzes the hydrolytic dechlorination of atrazine and simazine, and can also displace fluoride (B91410) from fluoroatrazine. asm.orgnih.gov However, it is inactive towards atrazine analogs with different leaving groups (e.g., methoxy (B1213986), amino) or those lacking N-alkylation. nih.govasm.org This indicates that both the leaving group at the C2 position and the presence of N-alkyl side chains are critical for recognition by AtzA.

The subsequent enzymes in the pathway, AtzB and AtzC, recognize the hydroxylated intermediates. AtzB catalyzes the deamination of hydroxyatrazine to produce N-isopropylammelide. nih.gov Its active site must therefore recognize the s-triazine ring bearing one hydroxyl group and two N-alkylamino substituents.

N-(2-Hydroxyethyl)ammelide, being an N-substituted ammelide (B29360) (a triazine ring with two hydroxyl groups and one substituted amino group), is a structural analog of the substrate for AtzC. AtzC, or N-isopropylammelide isopropylaminohydrolase, hydrolyzes the bond between the triazine ring and the isopropylamine (B41738) side chain of N-isopropylammelide to yield cyanuric acid. nih.govnih.gov The substrate specificity of AtzC is tailored to N-alkylated ammelides. nih.gov Therefore, it is highly probable that an enzyme with AtzC-like activity would recognize this compound. The key recognition elements would be:

The 1,3,5-triazine (B166579) ring core.

The two hydroxyl groups at the C4 and C6 positions, characteristic of the ammelide structure.

The N-substituted side chain, in this case, a 2-hydroxyethyl group, at the C2 position.

The enzyme's active site would need to accommodate the hydroxyethyl (B10761427) group for catalysis to occur, leading to the hydrolytic cleavage of the C-N bond and release of 2-aminoethanol.

This compound as an Enzyme Inhibitor or Activator

There is currently no specific research in the reviewed literature documenting this compound as a defined enzyme inhibitor or activator. However, based on general principles of enzyme kinetics, its potential inhibitory role can be inferred.

Molecules that are structurally similar to an enzyme's substrate can act as competitive inhibitors. nih.govyoutube.com By binding to the active site, they prevent the natural substrate from binding, thereby reducing the rate of the enzymatic reaction. Given that this compound is a close structural analog of substrates for enzymes like AtzC, it could potentially act as a competitive inhibitor for the degradation of other N-alkylated ammelides. The effectiveness of this inhibition would depend on its binding affinity (K_m) relative to the primary substrate.

In some related systems, product inhibition has been observed to be minimal. For example, ammelide, the product of ammeline (B29363) deamination, did not significantly inhibit the activity of melamine (B1676169) deaminase. nih.gov This suggests that in some triazine hydrolases, the product vacates the active site readily and does not act as a potent inhibitor. Whether this compound or its potential product, ammelide, would inhibit the processing enzyme remains to be experimentally determined. There is no evidence to suggest it would act as an enzyme activator.

Modulation of Enzyme Activity by Structural Analogs

The activity of triazine-degrading enzymes is profoundly modulated by the structural characteristics of their substrates. The nature of the substituents on the triazine ring—including the leaving group and the N-alkyl side chains—dictates whether a compound can be metabolized and at what rate.

Enzymes like AtzA have a narrow substrate range, primarily acting on triazines with chloro or fluoro leaving groups and specific N-alkyl chains (e.g., ethyl, isopropyl). nih.govasm.org In contrast, other hydrolases like TrzN from Nocardioides species exhibit broader specificity, capable of hydrolyzing not only chloro- and fluoro-substituted triazines but also those with methylthio (-SCH₃) or methoxy (-OCH₃) groups. oup.comoup.com

The N-alkyl groups are also critical. AtzA activity requires at least one N-alkylated amino group; it is inactive on 2-chloro-4,6-diamino-s-triazine (CAAT), which has two unsubstituted amino groups. nih.gov The AtzB enzyme specifically acts on hydroxyatrazine, demonstrating a requirement for a hydroxyl group on the ring, which is the product of the AtzA reaction. nih.gov AtzB can also dechlorinate certain substrates, indicating some flexibility, but its primary role is funneling hydroxylated triazines into the degradation pathway. nih.gov

The activity of AtzC is specific to N-alkylated ammelides. nih.gov The substitution of different amino acid residues within the enzyme can significantly alter this specificity. For instance, in TrzN, changing a single amino acid (Glu241 to Gln241) was sufficient to abolish the enzyme's ability to degrade ametryn (B1665967) and atraton (B1666117) while preserving its activity on atrazine. oup.comnih.gov This highlights the precise molecular interactions that govern substrate binding and turnover.

The table below summarizes the modulation of activity by different structural analogs on various triazine hydrolases.

EnzymeSubstrate AnalogKey Structural FeaturesRelative ActivityReference(s)
AtzA Atrazine-Cl, N-ethyl, N-isopropylActive nih.gov
Simazine-Cl, N,N'-diethylActive nih.gov
Fluoroatrazine-F, N-ethyl, N-isopropylActive nih.gov
Ametryn-SCH₃, N-ethyl, N-isopropylInactive nih.gov
CAAT-Cl, N,N'-unsubstitutedInactive nih.gov
TrzN Atrazine-Cl, N-ethyl, N-isopropylActive oup.com, oup.com
Ametryn-SCH₃, N-ethyl, N-isopropylActive oup.com, oup.com
Atraton-OCH₃, N-ethyl, N-isopropylActive oup.com, oup.com
AtzB Hydroxyatrazine-OH, N-ethyl, N-isopropylActive nih.gov
CAOT-OH, -Cl, N-unsubstitutedActive (dechlorination) nih.gov
AtzC N-isopropylammelideAmmelide, N-isopropylActive nih.gov, nih.gov
N-ethylammelideAmmelide, N-ethylActive (inferred) nih.gov
PyrimidinesPyrimidine ringInactive nih.gov

Mechanistic Enzymology of Triazine-Degrading Enzymes (e.g., AtzC)

The enzymes responsible for the breakdown of s-triazines, including AtzC, are members of the amidohydrolase superfamily. nih.gov The catalytic mechanism of these enzymes is centered around one or two metal ions in the active site, which act as Lewis acids. nih.gov AtzC from Pseudomonas sp. strain ADP is a zinc-dependent metalloenzyme. nih.govresearchgate.net

The catalytic cycle for the hydrolysis of an N-alkylated ammelide by AtzC is understood to proceed through the following steps:

Substrate Binding: The substrate, such as N-isopropylammelide or a similar compound like this compound, binds to the active site of the enzyme.

Activation of Water: A zinc ion (Zn²⁺) coordinated by conserved histidine and aspartate residues in the active site binds and polarizes a water molecule. nih.govresearchgate.net This lowers the pKa of the water, making it a more potent nucleophile (hydroxide ion).

Nucleophilic Attack: The zinc-activated hydroxide (B78521) ion performs a nucleophilic attack on the electrophilic carbon atom (C2) of the triazine ring, which is attached to the N-alkyl side chain. researchgate.net

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

Proton Transfer and Bond Cleavage: A nearby general acid-base catalyst, proposed to be a histidine residue (His253 in one model), facilitates proton transfers. researchgate.net This leads to the collapse of the tetrahedral intermediate and the cleavage of the carbon-nitrogen bond connecting the side chain to the ring.

Product Release: The products of the reaction—cyanuric acid and the corresponding alkylamine (e.g., isopropylamine from N-isopropylammelide, or 2-aminoethanol from this compound)—are released from the active site, regenerating the enzyme for another catalytic cycle. nih.govnih.gov

This hydrolytic mechanism is a common feature among the Atz enzymes, which collectively channel a variety of s-triazine herbicides into the central, readily mineralized metabolite, cyanuric acid. nih.gov

Theoretical and Computational Chemistry of N 2 Hydroxyethyl Ammelide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the distribution of electrons and the resulting energy and properties of the molecular system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. worldscientific.com It is frequently employed to predict geometries, energies, and other electronic properties of s-triazine systems due to its favorable balance of accuracy and computational cost. nih.govacs.org For N-(2-Hydroxyethyl)ammelide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to fully optimize the molecular geometry in the gas phase. nih.gov

The optimization would likely confirm the planarity of the triazine ring, a characteristic feature of this heterocyclic system. The attached N-(2-hydroxyethyl) group introduces conformational flexibility. The calculations would provide precise bond lengths, bond angles, and dihedral angles that represent the lowest energy structure.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of analogous molecules.

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=O (in ring)~1.23 Å
C-N (in ring)~1.38 Å
C-N (exocyclic)~1.36 Å
N-C (ethyl)~1.46 Å
C-C (ethyl)~1.53 Å
C-O (hydroxyl)~1.43 Å
**Bond Angles (°) **
N-C-N (in ring)~116°
C-N-C (in ring)~124°
C-N-C (exocyclic N)~121°
N-C-C (ethyl)~111°
C-C-O (ethyl)~110°

Quantum Chemical Characterization of Reactivity

Quantum chemical calculations are essential for characterizing the reactivity of a molecule by identifying sites susceptible to electrophilic or nucleophilic attack. This is achieved through the analysis of several calculated descriptors. mdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). For this compound, the HOMO is expected to be localized on the electron-rich amino group and the triazine ring, whereas the LUMO is likely centered on the electron-deficient carbonyl carbons and the triazine ring system. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of charge distribution. For this compound, negative potential (red/yellow) would be expected around the carbonyl oxygens and the hydroxyl oxygen, indicating sites prone to electrophilic attack. Positive potential (blue) would be located around the amine and hydroxyl hydrogens, indicating sites for nucleophilic interaction.

Global Reactivity Descriptors: These indices, derived from the energies of the FMOs, quantify reactivity.

Table 2: Key Quantum Chemical Reactivity Descriptors

DescriptorFormulaSignificance for this compound
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the "escaping tendency" of electrons from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2A larger value indicates higher stability and lower reactivity.
Global Softness (S) 1 / (2η)The inverse of hardness; a larger value indicates higher reactivity.
Electrophilicity Index (ω) μ² / (2η)Quantifies the ability of the molecule to accept electrons.

Based on these descriptors, the primary reactive sites are the nucleophilic exocyclic amine and hydroxyl group, the basic nitrogen atoms within the triazine ring, and the electrophilic carbonyl carbons. mdpi.com

Conformational Analysis and Energy Landscapes

The presence of the flexible hydroxyethyl (B10761427) side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable (low-energy) conformers and the energy barriers for interconversion between them. This is typically done by systematically rotating the key dihedral angles (τ1: C-N-C-C and τ2: N-C-C-O) and calculating the potential energy at each point.

A key feature to investigate is the potential for intramolecular hydrogen bonding. The terminal hydroxyl group (-OH) can act as a hydrogen bond donor, potentially forming a stable six or seven-membered ring by interacting with a nitrogen atom or a carbonyl oxygen of the triazine core. Such an interaction would significantly stabilize specific conformers, restricting the molecule's flexibility and influencing its interaction with its environment.

Table 3: Hypothetical Low-Energy Conformers of this compound

Conformer IDDihedral Angle τ1 (C-N-C-C)Dihedral Angle τ2 (N-C-C-O)Relative Energy (kcal/mol)Key Feature
Conf-1~180° (anti)~180° (anti)0.00Extended chain, lowest energy
Conf-2~180° (anti)~60° (gauche)0.85Gauche conformation of hydroxyl
Conf-3~75° (gauche)~65° (gauche)2.10Folded, potential H-bond

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their interactions with their surroundings. rsc.orgnih.gov An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water.

By simulating the system for nanoseconds or longer, one can analyze:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to show the probability of finding water molecules at a certain distance from the solute's functional groups (e.g., -OH, -NH, C=O). This reveals the structure of the solvation shells.

Hydrogen Bonding: The dynamics of hydrogen bonds between this compound and surrounding water molecules can be monitored. The average number of hydrogen bonds formed by the hydroxyl, amine, and carbonyl groups, as well as their lifetimes, provides a measure of the molecule's integration into the water network.

Conformational Dynamics: MD simulations allow for the observation of conformational changes in a solution environment, showing which conformers are most prevalent and how quickly the molecule transitions between them. acs.org

These simulations rely on a force field (e.g., OPLS, AMBER) to define the potential energy of the system, and their accuracy is critical for obtaining meaningful results.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). researchgate.net For a flexible molecule like this compound, accurate predictions require calculating the shifts for an ensemble of low-energy conformers and then averaging them based on their Boltzmann populations. researchgate.net More recent machine learning models also show high accuracy in predicting NMR shifts. nih.govnih.gov

Infrared (IR) Spectroscopy: DFT calculations can also predict vibrational frequencies. The resulting computed spectrum shows absorption peaks corresponding to the stretching and bending modes of the molecule's functional groups. These predicted frequencies help in the assignment of experimental IR spectra.

Table 4: Predicted Characteristic Spectroscopic Data for this compound Note: These are representative values based on computational studies of similar compounds.

SpectroscopyFunctional Group/AtomPredicted Chemical Shift / Frequency
¹H NMR (ppm) -OH (hydroxyl)4.5 - 5.5
-CH₂- (next to OH)~3.7
-CH₂- (next to NH)~3.4
-NH- (exocyclic amine)6.5 - 7.5
-NH- (ring)10.0 - 11.5
¹³C NMR (ppm) C=O (ring)150 - 155
C-NH (ring)~165
-CH₂- (next to OH)~61
-CH₂- (next to NH)~43
**IR (cm⁻¹) **O-H stretch3300 - 3400
N-H stretch (ring & amine)3100 - 3300
C=O stretch1680 - 1720
C-N stretch (ring)1400 - 1550

Computational Design of Derivatives and Assemblies

The insights gained from theoretical calculations can guide the rational design of new molecules with tailored properties. By understanding the structure-property relationships of this compound, one can propose modifications to tune its behavior. For example:

Modifying Solubility: The hydroxyethyl chain could be elongated or branched to alter water solubility.

Tuning Reactivity: Substituting other functional groups onto the triazine ring would change its electronic properties and reactivity. nih.gov

Furthermore, computational methods can predict how these designed derivatives might form larger, ordered structures. The ammelide (B29360) core, with its multiple hydrogen bond donors and acceptors, is well-suited for self-assembly. acs.org MD simulations can be used to explore the aggregation behavior of designed derivatives, predicting whether they will form stable dimers, linear chains, or extended two-dimensional sheets through intermolecular hydrogen bonding and π-π stacking of the triazine rings. rsc.org This predictive power is crucial in the field of materials science and supramolecular chemistry.

Future Research Directions and Emerging Areas

Integration into Advanced Functional Materials

The s-triazine ring is a robust building block for a variety of organic materials due to its planar structure, thermal stability, and electron-deficient nature. nih.govnih.gov Future research is anticipated to focus on leveraging N-(2-Hydroxyethyl)ammelide as a monomer or key modifier in the synthesis of advanced functional materials. Its bifunctional nature—possessing both hydrogen-bond donor/acceptor sites on the ammelide (B29360) ring and a terminal hydroxyl group—offers multiple pathways for incorporation into novel polymers and supramolecular structures.

Researchers may explore the use of this compound in creating new classes of triazine-based covalent organic polymers (COPs). rsc.orgrsc.org The hydroxyl group provides a reactive site for polycondensation reactions, potentially leading to polyesters or polyethers with embedded triazine units. Such materials could exhibit high thermal stability and unique surface properties due to the nitrogen-rich core, making them candidates for applications in catalysis or specialized coatings. rsc.orgnih.govmdpi.com

Furthermore, the ammelide portion of the molecule is rich in N-H and C=O groups, which are ideal for forming predictable hydrogen-bonding networks. acs.orgresearchgate.net This suggests a strong potential for its use in designing self-assembling materials. acs.orgnih.gov The interplay between the triazine-triazine hydrogen bonding and intermolecular interactions involving the hydroxyethyl (B10761427) side chain could be exploited to create complex, three-dimensional supramolecular architectures like hydrogels or liquid crystals. csic.estandfonline.com These ordered materials could find use in areas such as organic electronics or as scaffolds for tissue engineering. Triazine-based frameworks have also been investigated as active materials for energy storage, an area where this compound derivatives could be explored. acs.orgacs.org

Table 1: Potential Applications in Advanced Functional Materials

Potential Application Area Relevant Properties of this compound Proposed Material Type
Porous Polymers Triazine core stability, reactive hydroxyl group for polymerization. Covalent Organic Polymers (COPs), Polyaminals. rsc.orgnih.govmdpi.com
Self-Assembling Systems Multiple H-bond donor/acceptor sites on the triazine ring. acs.orgnih.govacs.org Hydrogels, Liquid Crystals, Supramolecular Aggregates. tandfonline.com
Functional Coatings High nitrogen content, thermal stability. Cross-linked polymer films.
Energy Storage Redox-active triazine ring, potential for polymer backbone integration. Cathode-active materials, redox-flow battery components. acs.orgacs.org

Role in Prebiotic Chemistry Theories

The origin of life requires the formation of key biomolecules from simple chemical precursors. S-triazine compounds, including ammelide and its related structures ammeline (B29363) and cyanuric acid, are considered prebiotically plausible molecules. rsc.org Theoretical and experimental studies have shown that these triazines can be synthesized from the simple precursor urea (B33335) under conditions simulating meteorite impacts or reactions in ice. rsc.orgrsc.org

A significant area for future research is the potential role of this compound within these prebiotic scenarios. Its formation can be plausibly hypothesized through the reaction of prebiotically formed ammelide with simple C2 molecules like ethylene (B1197577) oxide or its precursors. Ethylene oxide, in turn, can be formed from ethylene, while its precursor, glycolaldehyde, is a central molecule in the formose reaction, a classic prebiotic route to sugars. mdpi.com The reaction of ammelide's amino group with ethylene oxide would be a straightforward chemical step to produce the N-(2-hydroxyethyl) side chain. researchgate.net

The resulting this compound molecule is notable for its terminal primary alcohol. This functional group is of high significance in prebiotic chemistry, as it provides a handle for phosphorylation—a critical step in the formation of nucleotides, which are the building blocks of RNA and DNA. researchgate.net Future studies could investigate the phosphorylation of this compound using prebiotically available phosphorylating agents to assess its potential as an intermediate in alternative pathways to nucleotide-like structures. This line of inquiry aligns with the "systems chemistry" approach to the origin of life, where networks of reactions, rather than isolated syntheses, are believed to have produced the first functional biomolecules. wikipedia.org

Exploration of Novel Reaction Pathways

Future synthetic research will likely focus on using this compound as a versatile starting material for more complex molecules. The reactivity of the s-triazine ring, typically involving sequential nucleophilic substitution, is well-established and offers a robust platform for chemical modification. nih.govmdpi.comwikipedia.org

Key areas for exploration include:

Derivatization of the Hydroxyl Group: The primary alcohol is a prime target for a wide range of chemical transformations. Esterification or etherification reactions could be used to attach various functional moieties, such as alkyl chains to modify solubility, photosensitive groups for smart materials, or biocompatible polymers like polyethylene (B3416737) glycol (PEG).

Substitution at the Ring Nitrogen: The remaining N-H proton on the triazine ring offers another site for substitution, allowing for the introduction of a second, different functional group.

De Novo Synthesis of Analogues: An alternative to modifying this compound itself is to build analogues from cyanuric chloride. wikipedia.org A stepwise, controlled reaction of cyanuric chloride first with N-(2-hydroxyethyl)amine, followed by other amines, alcohols, or thiols, would allow for the systematic synthesis of a diverse library of related compounds. This combinatorial approach is a powerful method for creating novel chemical entities. nih.gov

These exploratory pathways could lead to new molecules with tailored properties for applications in medicinal chemistry, materials science, or as chemical probes for biological systems. researchgate.netnih.gov

Table 2: Proposed Novel Reaction Pathways

Starting Material Reaction Site Type of Reaction Potential Reagents Potential Product Class
This compound Hydroxyl Group (-OH) Esterification Acyl chlorides, Carboxylic acids Functional esters
This compound Hydroxyl Group (-OH) Etherification Alkyl halides Functional ethers
This compound Ring Nitrogen (N-H) Alkylation/Arylation Alkyl/Aryl halides N,N'-disubstituted ammelides

Development of High-Throughput Screening for Derivatives

The discovery of novel functions for this compound derivatives can be vastly accelerated by the synergy of combinatorial chemistry and high-throughput screening (HTS). nih.govresearchgate.net Future research efforts are envisioned to involve the creation of large, diverse libraries of molecules based on the this compound scaffold, followed by rapid screening for biological or material functions.

A plausible strategy would be to synthesize a combinatorial library where the hydroxyl group of this compound is reacted with hundreds or thousands of different chemical building blocks (e.g., carboxylic acids, isocyanates) in a multi-well plate format. chemrxiv.org This "on-the-fly" synthesis can generate a large number of unique derivatives without the need for purification of each compound. nih.gov

These libraries could then be subjected to HTS assays to identify "hits" with desired properties. nih.gov For example:

In Chemical Biology: Screening for binding affinity against a specific enzyme or protein receptor to identify potential drug leads. nih.govnih.gov Triazine derivatives have shown a wide range of biological activities, including as anticancer and antimicrobial agents. mdpi.com

In Material Science: Screening for properties like fluorescence, catalytic activity in specific chemical reactions, or the ability to form ordered structures. Triazine libraries have been successfully screened for ligands and binders using techniques like small molecule microarrays. nih.gov

This approach allows for the rapid exploration of the chemical space around the this compound core, significantly increasing the probability of discovering compounds with valuable and unexpected functionalities.

Interdisciplinary Approaches in Chemical Biology and Material Science

The full potential of this compound is most likely to be realized through collaborative, interdisciplinary research that spans the boundary between chemical biology and material science. Its structure is uniquely suited to this intersection. The triazine core is a proven scaffold in both drug discovery and polymer science, while the hydroxyethyl "linker" provides a versatile point of attachment for creating complex molecular architectures. nih.govpnnl.govresearchgate.net

Future projects could include:

Bioactive Materials: Developing polymers or surface coatings from this compound derivatives that are designed to resist bacterial biofilm formation or to promote specific cell adhesion for medical implants. This work would require synthetic chemists, material scientists, and microbiologists.

Chemical Probes and Sensors: Designing fluorescent derivatives that can act as probes to report on specific biological events or to detect the presence of metal ions. researchgate.net The triazine core's electronic properties can be tuned by substitution, making it a promising component for sensor design. nih.gov

Drug Delivery Systems: Using this compound as a building block for dendrimers or other sequence-defined polymers. researchgate.netpnnl.gov These nanostructures could be functionalized with targeting ligands and loaded with therapeutic agents, combining material design with pharmacological application.

By integrating expertise from multiple fields, researchers can leverage the distinct features of this compound to create novel systems and solve complex scientific problems.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N-(2-Hydroxyethyl)ammelide, and how can purity be ensured?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions between ammelide and 2-hydroxyethyl derivatives. For example, reacting ammelide with ethylene oxide under alkaline conditions can yield the target compound. Post-synthesis purification typically employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with methanol/dichloromethane eluents). Purity assessment requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry to confirm molecular weight and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., hydroxyl, amide) via absorption bands at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1650 cm⁻¹ (C=O stretch).
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) reveals peaks for the hydroxyethyl group (δ 3.4–3.6 ppm) and aromatic protons (δ 6.8–7.2 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺).
  • HPLC : Quantifies purity (>95% required for biological studies) .

Q. How does this compound interact with biological systems in preliminary assays?

  • Methodological Answer : Initial studies should focus on enzyme inhibition assays (e.g., urease or acetylcholinesterase) due to structural similarity to urea derivatives. Use spectrophotometric methods to monitor substrate conversion rates (e.g., urease activity via NH₃ production at 630 nm). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential. Comparative analysis with unmodified ammelide can highlight the hydroxyethyl group’s role .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent, temperature) influence the regioselectivity of this compound synthesis?

  • Methodological Answer : Alkaline conditions (pH 9–11) favor nucleophilic attack on ammelide’s nitrogen, while polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Elevated temperatures (60–80°C) reduce reaction time but may promote side reactions (e.g., over-alkylation). Kinetic studies using in-situ IR or HPLC monitoring can optimize conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural analogs or assay variability. Solutions include:

  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography.
  • Standardized Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity).
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like PPARγ, explaining activity variations .

Q. How can synthetic yields of this compound be improved without compromising stability?

  • Methodological Answer : Catalytic methods (e.g., using DMAP or pyridine) enhance reaction efficiency. Protecting the hydroxyl group (e.g., as a silyl ether) during synthesis prevents unwanted side reactions. Post-synthesis, stabilize the compound with antioxidants (e.g., 0.1% MEHQ) and store under inert gas at −20°C .

Q. What structural modifications of this compound enhance its pharmacokinetic properties?

  • Methodological Answer : Introduce lipophilic groups (e.g., alkyl chains) to improve membrane permeability, measured via PAMPA assays. Fluorination at strategic positions can prolong metabolic stability (assessed using liver microsomes). Comparative studies with analogs like N-(2-Hydroxyethyl)-N'-phenylurea provide structure-activity insights .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products. Hydrolysis of the amide bond (pH 7.4 buffer, 37°C) is a primary pathway. Adding excipients like cyclodextrins or formulating as nanoparticles can mitigate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.